
4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride
Beschreibung
4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a synthetic small molecule characterized by a benzonitrile core substituted with a 3-aminopiperidine moiety via a methylene linker. Its molecular formula is C₁₃H₁₈ClN₃, with a molecular weight of 251.76 g/mol . The compound is typically stored under inert conditions at 2–8°C and carries hazard warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H332, H335) .
Eigenschaften
IUPAC Name |
4-[(3-aminopiperidin-1-yl)methyl]benzonitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-7-1-2-13(15)10-16;/h3-6,13H,1-2,7,9-10,15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBWJHBGJNCWDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-48-1 | |
Record name | Benzonitrile, 4-[(3-amino-1-piperidinyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound has the molecular formula and features a benzonitrile moiety linked to a 3-aminopiperidine group. The synthesis typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopiperidine in the presence of solvents like dichloromethane or ethanol, and bases such as triethylamine to facilitate nucleophilic substitution. Purification is achieved through recrystallization or chromatography.
Medicinal Chemistry
-
Lead Compound for Drug Development :
- 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is investigated as a potential lead compound for pharmaceuticals targeting various diseases, including diabetes and neurodegenerative disorders. Its structural properties allow for modifications to enhance efficacy against specific biological targets.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- The compound has shown promise as a DPP-IV inhibitor, which plays a crucial role in the management of type 2 diabetes mellitus by prolonging the action of incretin hormones that regulate glucose metabolism.
Biological Studies
-
Enzyme Interaction Studies :
- Research focuses on its interaction with enzymes and receptors, providing insights into its pharmacodynamics. For instance, studies evaluating its binding affinity to DPP-IV can elucidate its potential as an antidiabetic agent.
-
Neuroactive Properties :
- Preliminary studies suggest potential neuroactive properties, making it a candidate for further investigation in neuropharmacology.
Case Study 1: DPP-IV Inhibition
In a study examining the pharmacological effects of this compound, researchers found that it effectively inhibited DPP-IV activity in vitro. This inhibition led to significant improvements in glucose tolerance tests conducted on diabetic animal models, suggesting its potential utility in diabetes management.
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects of this compound on animal models exhibiting symptoms of neurodegeneration. Results indicated that treatment with the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues, indicating its therapeutic potential for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Piperidine Moieties
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile Hydrochloride
- Molecular Formula : C₁₄H₂₀ClN₃
- Molecular Weight : 265.785 g/mol
- Key Difference: The aminomethyl group is at the 4-position of the piperidine ring instead of the 3-position.
- Implications : Positional isomerism may alter binding affinity to biological targets like DPP-4, as seen in related compounds .
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₃
- Molecular Weight : 251.76 g/mol
- Key Difference : The benzonitrile substituent is at the 2-position of the benzene ring rather than the 4-position.
- Implications : Altered electronic distribution and steric effects could influence solubility and receptor interactions .
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile Dihydrochloride
- Molecular Formula : C₁₃H₁₉Cl₂N₃
- Molecular Weight : 288.22 g/mol
- Key Difference : The dihydrochloride salt form and substituent position on the benzene ring (3-position).
Analogs with Heterocyclic Variations
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile Hydrochloride
- Molecular Formula : C₁₂H₁₆ClN₃
- Molecular Weight : 237.73 g/mol
- Key Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
- Implications : Smaller ring size may reduce conformational flexibility, affecting target binding .
(S)-Alogliptin Hydrochloride
- Molecular Formula : C₁₈H₂₁N₅O₂·HCl
- Molecular Weight : 402.88 g/mol
- Key Difference: Incorporates a pyrimidinedione scaffold and a cyanovinyl group.
- Implications : Clinically approved DPP-4 inhibitor with higher molecular complexity and potency compared to the target compound .
Physicochemical and Pharmacological Comparisons
Compound | Molecular Weight | Key Substituents | Salt Form | Potential Target |
---|---|---|---|---|
Target Compound | 251.76 | 3-Aminopiperidine, 4-benzonitrile | Hydrochloride | DPP-4 (hypothetical) |
4-((4-(Aminomethyl)piperidin-1-yl)methyl) | 265.78 | 4-Aminomethylpiperidine | Hydrochloride | Not reported |
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile | 288.22 | Dihydrochloride salt | Dihydrochloride | Not reported |
(S)-Alogliptin Hydrochloride | 402.88 | Pyrimidinedione, cyanovinyl | Hydrochloride | DPP-4 (confirmed) |
Key Observations :
Positional Isomerism: Substitution on the piperidine (3- vs. 4-amino) or benzene ring (2-, 3-, or 4-cyano) significantly impacts molecular weight and steric interactions.
Salt Forms : Dihydrochloride salts (e.g., 288.22 g/mol) enhance solubility but may require adjusted dosing regimens .
Biologische Aktivität
4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C18H22ClN5O. The compound consists of a benzonitrile moiety linked to a piperidine ring, which is substituted with an amino group. This structural configuration is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including:
- Dipeptidyl Peptidase IV (DPP-IV) : The compound has been studied for its inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. Inhibition of DPP-IV leads to increased levels of incretin hormones, promoting insulin secretion and decreasing glucagon levels .
- Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown the ability to inhibit CDKs, which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cytotoxic effects in cancer cells by disrupting their proliferation .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression .
Antidiabetic Effects
The inhibition of DPP-IV has been linked to improved glycemic control in diabetic models. This mechanism suggests potential applications in treating metabolic disorders related to insulin resistance and diabetes .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to have favorable absorption characteristics due to its chemical structure.
- Distribution : Its lipophilicity may facilitate distribution across cellular membranes, enhancing bioavailability.
- Metabolism : Preliminary studies suggest that the compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.
- Excretion : Renal excretion is likely, necessitating dose adjustments in patients with impaired kidney function .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of DPP-IV activity leading to improved insulin secretion in vitro. |
Study 2 | Showed cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |
Study 3 | Investigated the pharmacokinetics in animal models, suggesting favorable absorption and distribution profiles. |
Q & A
Q. What are the recommended synthetic routes for 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) can be synthesized via cyanidation/nitrile reduction followed by cyclization . Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.
- Mass spectrometry (MS) to verify molecular weight (e.g., molar mass 234.29 g/mol for intermediates) .
- HPLC to assess purity (≥98% for analytical standards) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water; seek medical attention for ingestion .
- Storage: Store at -20°C in airtight containers to prevent degradation .
Q. How is the compound’s purity validated, and what analytical techniques are preferred?
Methodological Answer:
- UV/Vis Spectroscopy: Monitor λmax (e.g., 255 nm) to detect conjugated systems .
- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Elemental Analysis: Confirm stoichiometry (e.g., C: 66.12%, H: 7.42%, N: 11.87% for related piperidine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
Methodological Answer:
- Accelerated Aging Studies: Expose the compound to varying temperatures (e.g., 25°C, 40°C) and humidity levels (40–80% RH) for 6–12 months. Monitor degradation via LC-MS .
- pH-Dependent Stability: Test solubility and reactivity in buffers (pH 2–12) to identify hydrolysis-sensitive functional groups .
- Cross-Validation: Compare data with structurally similar compounds (e.g., methyl 4-aminopiperidine carboxylate derivatives) .
Q. What experimental designs are optimal for studying its interactions with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to opioid receptors, given structural similarities to despropionyl fentanyl .
- In Vitro Assays: Conduct competitive binding assays (e.g., radioligand displacement) using HEK293 cells expressing μ-opioid receptors .
- Dose-Response Curves: Measure IC50 values under controlled oxygen levels (5% CO₂) to mimic physiological conditions .
Q. How can researchers mitigate variability in synthetic yields during scale-up?
Methodological Answer:
- Process Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve efficiency.
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- DoE (Design of Experiments): Apply factorial designs to evaluate temperature, pressure, and stoichiometry effects on yield .
Q. What advanced techniques are used to analyze its solid-state properties and crystallinity?
Methodological Answer:
- Powder X-Ray Diffraction (PXRD): Compare experimental patterns with simulated COF-1/COF-5 frameworks to assess crystallinity .
- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >500°C for rigid aromatic systems) .
- Dynamic Vapor Sorption (DVS): Measure hygroscopicity and polymorph transitions under humidity gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.